1,1,2,2-Tetrafluorpropan

Übersicht

Beschreibung

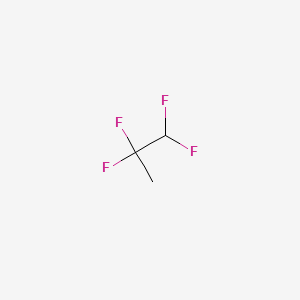

1,1,2,2-Tetrafluoropropane is an organic compound with the molecular formula C3H4F4 . It is a fluorinated derivative of propane, characterized by the presence of four fluorine atoms attached to the carbon chain.

Wissenschaftliche Forschungsanwendungen

1,1,2,2-Tetrafluoropropane has several applications in scientific research, including:

Chemistry: It is used as a solvent and reagent in various chemical reactions, particularly in the synthesis of fluorinated compounds.

Biology: This compound is studied for its potential use in biological systems, including its interactions with enzymes and proteins.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or as a component in drug delivery systems.

Industry: 1,1,2,2-Tetrafluoropropane is used in the production of high-performance materials, such as fluoropolymers and specialty chemicals

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1,1,2,2-Tetrafluoropropane can be synthesized through several methods. One common approach involves the fluorination of 1,2-dichloropropane using hydrogen fluoride in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the selective substitution of chlorine atoms with fluorine .

Industrial Production Methods: In industrial settings, the production of 1,1,2,2-tetrafluoropropane often involves large-scale fluorination processes. These processes utilize specialized reactors and catalysts to achieve high yields and purity. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products .

Analyse Chemischer Reaktionen

Types of Reactions: 1,1,2,2-Tetrafluoropropane undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms in 1,1,2,2-tetrafluoropropane can be substituted with other halogens or functional groups under appropriate conditions.

Oxidation Reactions: This compound can be oxidized to form corresponding fluorinated alcohols or acids.

Reduction Reactions: Reduction of 1,1,2,2-tetrafluoropropane can yield partially or fully hydrogenated derivatives.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as chlorine or bromine in the presence of a catalyst can facilitate substitution reactions.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

Reduction Reactions: Hydrogen gas in the presence of a metal catalyst, such as palladium or platinum, is typically employed.

Major Products Formed:

Substitution Reactions: Fluorinated derivatives with different halogens or functional groups.

Oxidation Reactions: Fluorinated alcohols or acids.

Reduction Reactions: Hydrogenated derivatives of 1,1,2,2-tetrafluoropropane.

Wirkmechanismus

The mechanism of action of 1,1,2,2-tetrafluoropropane involves its interactions with molecular targets and pathways. In chemical reactions, the fluorine atoms play a crucial role in determining the reactivity and selectivity of the compound. The presence of fluorine atoms can influence the electronic properties of the molecule, making it more reactive towards certain reagents. Additionally, the steric effects of fluorine atoms can affect the overall conformation and stability of the compound .

Vergleich Mit ähnlichen Verbindungen

1,1,1,2-Tetrafluoropropane: Another fluorinated derivative of propane with a different arrangement of fluorine atoms.

1,1,1,3-Tetrafluoropropane: A similar compound with fluorine atoms in different positions on the carbon chain.

1,1,2-Trifluoropropane: A compound with three fluorine atoms attached to the carbon chain

Uniqueness of 1,1,2,2-Tetrafluoropropane: 1,1,2,2-Tetrafluoropropane is unique due to its specific arrangement of fluorine atoms, which imparts distinct chemical propertiesThe presence of four fluorine atoms in specific positions makes it a valuable compound for research and industrial purposes .

Biologische Aktivität

1,1,2,2-Tetrafluoropropane (also known as FC-254cb) is a fluorinated hydrocarbon with significant applications in various fields, including refrigeration and as a solvent. Understanding its biological activity is crucial for assessing its safety and potential effects on human health and the environment.

- Molecular Formula : C3H4F4

- Molecular Weight : 138.06 g/mol

- Boiling Point : -0.8°C

- Melting Point : -121.1°C

These properties indicate that 1,1,2,2-tetrafluoropropane is a gaseous compound at room temperature and has a relatively low boiling point, making it suitable for use in refrigeration applications.

The biological activity of 1,1,2,2-tetrafluoropropane can be attributed to its interaction with biological systems at the cellular level. Research has shown that halogenated hydrocarbons like 1,1,2,2-tetrafluoropropane can affect various biological pathways:

- Toxicity : Studies indicate that exposure to halogenated hydrocarbons can lead to respiratory distress and central nervous system effects. For instance, inhalation studies in animal models have demonstrated that exposure to halogenated compounds can result in cardiac arrhythmias and other cardiovascular effects .

- Enzyme Interaction : The compound may interact with specific enzymes and proteins within the body, potentially leading to altered metabolic processes. The presence of fluorine atoms enhances the compound's reactivity with biological molecules .

Inhalation Toxicity

A notable study investigated the inhalation toxicity of halogenated hydrocarbons in animal models. Results indicated that exposure to 1,1,2,2-tetrafluoropropane resulted in significant cardiovascular effects:

- Arrhythmias : The study found that inhalation led to increased instances of arrhythmias in cats, particularly when combined with carbon dioxide or epinephrine.

- Neurotoxicity : Other studies have suggested potential neurotoxic effects due to the compound's ability to cross the blood-brain barrier and affect neurotransmitter systems .

Environmental Impact

Research has also focused on the environmental implications of using 1,1,2,2-tetrafluoropropane as a refrigerant. It is considered a safer alternative compared to traditional chlorofluorocarbons (CFCs), primarily due to its lower ozone depletion potential (ODP). However, its long-term effects on atmospheric chemistry remain under investigation.

Comparative Analysis of Biological Activity

To better understand the biological activity of 1,1,2,2-tetrafluoropropane compared to other fluorinated compounds, a comparison table is provided below:

| Compound | Molecular Formula | Toxicity Level | Ozone Depletion Potential | Applications |

|---|---|---|---|---|

| 1,1,2,2-Tetrafluoropropane | C3H4F4 | Moderate | Low | Refrigerants |

| 2,3,3,3-Tetrafluoropropene | C3H4F4 | Low | Zero | Refrigerants |

| Halothane | C2HBrClF3 | High | Moderate | Anesthesia |

Research Findings

Recent research has highlighted the need for further studies on the biological effects of 1,1,2,2-tetrafluoropropane. Key findings include:

- Metabolic Pathways : The compound may influence various metabolic pathways via enzyme inhibition or activation.

- Long-term Exposure Effects : Chronic exposure studies are necessary to evaluate potential carcinogenic effects or reproductive toxicity.

Eigenschaften

IUPAC Name |

1,1,2,2-tetrafluoropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4F4/c1-3(6,7)2(4)5/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWUSALIIUZARQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4F4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1074046 | |

| Record name | 1,1,2,2-Tetrafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1074046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40723-63-5 | |

| Record name | Propane, 1,1,2,2-tetrafluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040723635 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1,2,2-Tetrafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1074046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,2,2-Tetrafluoropropane (FC-254cb) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the thermodynamic properties of 1,1,2,2-Tetrafluoropropane?

A1: A study used ab initio calculations to determine the thermodynamic properties of various fluorinated propanes, including 1,1,2,2-Tetrafluoropropane. The calculated enthalpy of formation (ΔHf°298) is -216.38 kcal/mol. The study also estimated the entropy (S°298) and heat capacity (Cp(T)) using calculated frequencies and geometries.

Q2: Has 1,1,2,2-Tetrafluoropropane been investigated for use in battery technologies?

A2: Yes, recent research has explored the potential of 1,1,2,2-Tetrafluoropropane as a solvent in lithium-ion batteries. Specifically, 3-(1,1,2,2-Tetrafluoroethoxy)-1,1,2,2-tetrafluoropropane has been investigated for its use in electrolytes for LiNi0.5Mn1.5O4 cathodes and LiNi1/3Co1/3Mn1/3O2/graphite cells . These studies suggest that this compound may enhance the electrochemical performance of these battery systems.

Q3: Are there other fluorinated propanes with potential applications in material science?

A3: Yes, the study investigating thermodynamic properties of fluorinated propanes included other fluorinated propanes like 1-fluoropropane, 1,1-difluoropropane, 1,1,1-trifluoropropane, 1,2-difluoropropane, 1,1,2-trifluoropropane, 1,1,1,2-tetrafluoropropane, and 1,1,1,2,2-pentafluoropropane. Understanding their thermodynamic properties can guide the development of novel materials with specific properties, such as refrigerants or propellants.

Q4: How does the structure of fluorinated compounds relate to their potential as anesthetics?

A4: Research on the analgesic and anesthetic properties of fluorinated compounds, including tetrafluorobenzene isomers, provides insights into structure-activity relationships . The study found that the position of fluorine atoms on the benzene ring influences the compound's anesthetic and analgesic activity. While not directly focusing on 1,1,2,2-Tetrafluoropropane, this research highlights the importance of structural modifications in modulating the biological effects of fluorinated compounds.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.